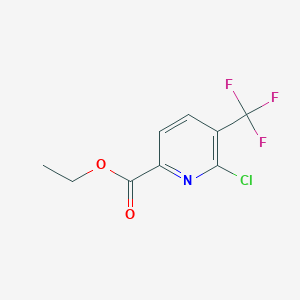

Ethyl 6-chloro-5-(trifluoromethyl)picolinate

Description

Propriétés

IUPAC Name |

ethyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)6-4-3-5(7(10)14-6)9(11,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFYHQVXTYZCSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743793 | |

| Record name | Ethyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850864-57-2 | |

| Record name | 2-Pyridinecarboxylic acid, 6-chloro-5-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850864-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Ethyl 6-chloro-5-(trifluoromethyl)picolinate is a compound of significant interest in medicinal chemistry and agrochemical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various applications.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of a chloro group and a trifluoromethyl group on the pyridine ring. The molecular formula is , with a molecular weight of approximately 239.58 g/mol. Its structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Material : The synthesis often begins with 3,6-dichloropyridinecarboxylic acid.

- Reactions : A series of reactions including methylation, thioetherification, and hydrolysis are employed to obtain the final product.

- Purification : The crude product is purified using techniques such as silica gel chromatography.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

Medicinal Applications

- Cannabinoid Receptor Agonism : this compound has been studied for its potential as a cannabinoid CB2 receptor agonist, which may have implications in pain management and inflammation treatment.

- Antimicrobial Properties : Due to its structural similarities with other biologically active compounds, it may possess antimicrobial properties, although specific studies are still required to confirm this activity.

Agrochemical Potential

The compound shows promise in agrochemical applications as well:

- Herbicidal Activity : The unique combination of chlorination and trifluoromethylation enhances its efficacy as a herbicide.

- Fungicidal Properties : Preliminary studies suggest that derivatives of this compound exhibit fungicidal activities against various plant pathogens, indicating potential use in crop protection .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship reveals that modifications to the trifluoromethyl and chloro groups can significantly influence biological activity and receptor selectivity. For instance:

- Variations in substituents on the aromatic ring can lead to changes in binding affinity to cannabinoid receptors.

- The presence of different functional groups can enhance or diminish the compound's antimicrobial and herbicidal properties.

Case Study 1: Cannabinoid Receptor Binding

A study examining the binding affinity of this compound to cannabinoid receptors indicated that certain modifications could increase its potency as an agonist. The most effective compounds showed significantly higher binding affinities compared to standard reference compounds .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against various bacterial strains. The results demonstrated moderate to strong antimicrobial activity, particularly against Gram-positive bacteria .

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 6-chloro-5-(trifluoromethyl)picolinate is being investigated for its potential as a pharmaceutical intermediate. Its ability to modulate enzyme activity makes it a candidate for drug development targeting various diseases.

- Enzyme Inhibition : Research indicates that this compound can inhibit key enzymes involved in metabolic pathways, such as isocitrate dehydrogenase (IDH), which is crucial in cancer metabolism. Inhibition of IDH can lead to reduced proliferation of cancer cells, making it a target for anticancer therapies.

Agrochemical Applications

This compound is also used in the formulation of agrochemicals, particularly herbicides and insecticides. Its structural features allow it to interact effectively with plant growth regulators.

- Herbicidal Activity : Studies have shown that this compound exhibits herbicidal properties by disrupting normal plant growth processes, potentially through auxin receptor interference .

Biological Research

The compound has been studied for its biological activities beyond agricultural applications.

- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial and antifungal activities, making it a candidate for further exploration in the development of new antimicrobial agents.

Case Study 1: Cancer Cell Proliferation Inhibition

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to its ability to interfere with metabolic pathways essential for tumor growth.

Case Study 2: Anti-inflammatory Potential

Research has indicated that this compound may reduce cytokine production in inflammatory models, suggesting potential applications in treating inflammatory diseases.

Summary of Biological Activities

Toxicity Studies

Preliminary toxicity assessments using model organisms like zebrafish embryos showed varying degrees of toxicity for this compound. Further research is necessary to determine safe dosage levels for therapeutic use.

Méthodes De Préparation

Starting Materials and General Synthetic Strategy

The synthesis of Ethyl 6-chloro-5-(trifluoromethyl)picolinate typically begins with pyridine derivatives such as 3,6-dichloropyridinecarboxylic acid or 6-chloropicolinic acid. Key transformations include:

- Introduction of the trifluoromethyl group (-CF3) at the 5-position of the pyridine ring.

- Chlorination at the 6-position.

- Formation of the ethyl ester at the 2-carboxylate position.

These steps are often carried out sequentially with intermediate purification to ensure regioselectivity and high purity.

Detailed Preparation Steps

Chlorination and Trifluoromethylation

Chlorination : The 6-chloro substituent is introduced by selective chlorination of picolinic acid derivatives. Industrial methods use chlorinating agents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled temperature and solvent conditions to achieve regioselective substitution.

Trifluoromethylation : The trifluoromethyl group is typically introduced via trifluoromethylating agents reacting with the pyridine ring. This can be achieved through nucleophilic or electrophilic trifluoromethylation depending on the precursor used.

For example, 6-chloropicolinic acid can be reacted with trifluoromethylating agents under carefully controlled conditions to yield 6-chloro-5-(trifluoromethyl)picolinic acid intermediates.

Esterification to Ethyl Picolinate

The carboxylic acid group at the 2-position is esterified to form the ethyl ester. This is commonly done by reaction with ethanol in the presence of acid catalysts or by using reagents such as ethyl chloroformate.

A typical approach involves converting the carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl2) with catalytic sodium bromide (NaBr) and then reacting with ethanol to afford this compound.

Lithiation and Carboxylation Route

An alternative synthetic route involves lithiation of 2-bromo-6-(trifluoromethyl)pyridine at low temperatures (around −70°C) using n-butyllithium in ether solvents, followed by quenching with carbon dioxide (CO2) to form the carboxylic acid.

Subsequent esterification yields the ethyl ester.

Purification Techniques

Purification of the final product is typically achieved by silica gel chromatography to remove impurities and side products.

Crystallization and solvent extraction methods may also be employed to enhance purity.

Reaction Conditions and Yields

Challenges and Optimization Strategies

The trifluoromethyl group is strongly electron-withdrawing, which reduces the electrophilicity of the pyridine ring and slows nucleophilic aromatic substitution reactions, making some steps sluggish.

Steric hindrance caused by the trifluoromethyl group can reduce yields, particularly in lithiation and carboxylation steps.

Strategies to improve yields include:

Use of bulky directing groups to enhance regioselectivity during lithiation.

Careful temperature control during lithiation and carboxylation to balance reactivity and stability.

Screening alternative halogenating agents to improve chlorination efficiency.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Chlorination + Trifluoromethylation + Esterification | NCS/Cl2, trifluoromethylating agents, SOCl2, ethanol | High regioselectivity, scalable | Multi-step, moderate yields in trifluoromethylation |

| Lithiation + CO2 Quench + Esterification | n-Butyllithium, CO2, ethanol | Direct carboxylation | Low yield due to sterics, requires low temp control |

| Acid Chloride Formation + Esterification | SOCl2, NaBr catalyst, ethanol | Efficient acid chloride intermediate | Requires handling of corrosive reagents |

Research Findings and Industrial Relevance

Recent studies emphasize the importance of optimizing synthetic routes to reduce the use of toxic reagents and improve overall yield and purity.

Continuous flow reactors have been suggested for industrial-scale chlorination and trifluoromethylation to enhance safety and reproducibility.

Analytical techniques such as HPLC and LC-MS/MS are essential for monitoring reaction progress and purity of intermediates and final products.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural identity of Ethyl 6-chloro-5-(trifluoromethyl)picolinate?

- Methodological Answer :

- 1H and 13C NMR : Analyze proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon signals (e.g., ester carbonyl at ~167 ppm) to confirm substitution patterns. Compare with analogous pyridine derivatives .

- LCMS/HPLC : Use LCMS (expected m/z 253.61 for [M+H]+) and HPLC retention time (e.g., 1.26 minutes under TFA-modified conditions) for purity and mass validation .

- Elemental Analysis : Cross-check calculated vs. observed C, H, N, and Cl percentages to confirm stoichiometry (e.g., deviations <0.5% indicate high purity) .

Q. What storage conditions ensure long-term stability of this compound?

- Methodological Answer :

- Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies on similar esters show ≥5-year integrity under these conditions .

- Conduct periodic HPLC analysis to monitor degradation (e.g., new peaks indicate hydrolysis or oxidation) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a substrate?

- Methodological Answer :

- Catalytic System : Use Pd(PPh3)4 or Pd(dppf)Cl2 with boronic acid partners (e.g., 6-(trifluoromethyl)pyridin-3-ylboronic acid) in THF/water at 80–100°C .

- Monitoring : Track reaction progress via TLC (Rf shift) or LCMS for intermediate detection.

- Yield Improvement : Optimize equivalents of base (e.g., Na2CO3) and ligand-to-palladium ratios to reduce side products.

Q. What computational strategies predict the reactivity of the trifluoromethyl group in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Studies : Calculate electron density maps to identify electrophilic sites (e.g., C5 position adjacent to CF3). Use Gaussian or ORCA software with B3LYP/6-31G* basis sets .

- Transition State Analysis : Model activation energies for SNAr (nucleophilic aromatic substitution) pathways to predict regioselectivity .

Q. How to resolve contradictions in purity assessments from divergent synthesis routes?

- Methodological Answer :

- Multi-Method Validation : Combine HPLC (purity >98%), NMR (absence of extraneous peaks), and elemental analysis (C/H/N/Cl within 0.3% of theoretical values) .

- Controlled Replication : Repeat synthesis under inert atmosphere to rule out oxidative byproducts .

Q. What analytical techniques are suitable for studying hydrolysis kinetics of the ethyl ester group?

- Methodological Answer :

- Kinetic Profiling : Use pH-stat titration in buffered solutions (e.g., pH 7.4 PBS) to monitor ester cleavage over time .

- Spectrophotometry : Track UV absorbance changes (e.g., λmax ~286 nm for hydrolysis intermediates) .

Data Presentation and Analysis

Q. How should researchers present spectroscopic and chromatographic data to highlight key findings?

- Methodological Answer :

- Tables : Compare NMR shifts of analogous compounds (e.g., methyl vs. ethyl esters) to illustrate electronic effects .

- Figures : Overlay HPLC chromatograms pre-/post-reaction to visualize purity changes .

- Statistical Reporting : Include RSD (relative standard deviation) for triplicate measurements to validate reproducibility .

Synthesis and Reaction Design

Q. What strategies minimize byproduct formation during halogenation of the pyridine ring?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.